molecular formula C18H17Cl2N3O3 B386629 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B386629
M. Wt: 394.2g/mol
InChI Key: GTYJYRCLWLYAFD-SSDVNMTOSA-N
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Description

(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One possible synthetic route is as follows:

    Starting Materials: 3,4-dichloroaniline, 3-methoxybenzoyl chloride, and butanone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]propanamide
  • N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]pentanamide
  • N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]hexanamide

Uniqueness

(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific substitution pattern on the aromatic rings and the length of the carbon chain. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2g/mol

IUPAC Name

N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-3-methoxybenzamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-11(8-17(24)21-13-6-7-15(19)16(20)10-13)22-23-18(25)12-4-3-5-14(9-12)26-2/h3-7,9-10H,8H2,1-2H3,(H,21,24)(H,23,25)/b22-11+

InChI Key

GTYJYRCLWLYAFD-SSDVNMTOSA-N

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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